N,N-Dimethylbenzylamine
N,N-Dimethylbenzylamine
N,N-Dimethylbenzylamine reacts with Os3(CO)12 to form triosmium clusters. Anodic oxidation of N,N-dimethylbenzylamine has been studied in methanol-tetra-n-butylammonium fluoroborate and in methanol-potassium hydroxide.
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals.
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals.
Brand Name:
Vulcanchem
CAS No.:
103-83-3
VCID:
VC20842149
InChI:
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES:
CN(C)CC1=CC=CC=C1
Molecular Formula:
C9H13N
C6H5CH2N(CH3)2
C9H13N
C6H5CH2N(CH3)2
C9H13N
Molecular Weight:
135.21 g/mol
N,N-Dimethylbenzylamine
CAS No.: 103-83-3
Cat. No.: VC20842149
Molecular Formula: C9H13N
C6H5CH2N(CH3)2
C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N-Dimethylbenzylamine reacts with Os3(CO)12 to form triosmium clusters. Anodic oxidation of N,N-dimethylbenzylamine has been studied in methanol-tetra-n-butylammonium fluoroborate and in methanol-potassium hydroxide. Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals. |
|---|---|
| CAS No. | 103-83-3 |
| Molecular Formula | C9H13N C6H5CH2N(CH3)2 C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | N,N-dimethyl-1-phenylmethanamine |
| Standard InChI | InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
| Standard InChI Key | XXBDWLFCJWSEKW-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC=CC=C1 |
| Canonical SMILES | CN(C)CC1=CC=CC=C1 |
| Boiling Point | 357.8 °F at 760 mm Hg (USCG, 1999) 181.0 °C 180 °C |
| Flash Point | 57 °C o.c. |
| Melting Point | -103 °F (USCG, 1999) -75 °C |
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